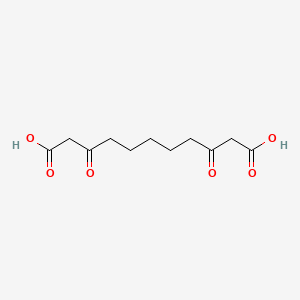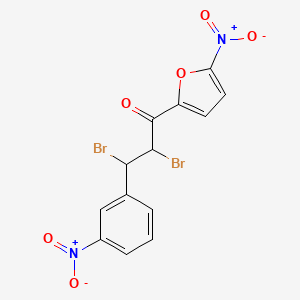
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitrofuran and nitrophenyl groups. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one typically involves multi-step organic reactions. A common route might include:
Bromination: Introduction of bromine atoms to the precursor molecule.
Nitration: Incorporation of nitro groups into the furan and phenyl rings.
Condensation: Formation of the propan-1-one backbone through condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its biological activity against microorganisms.
Medicine: Potential use in developing new antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one involves interaction with molecular targets such as enzymes or DNA. The nitrofuran and nitrophenyl groups can form reactive intermediates that disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one
- 3-(3-Nitrophenyl)-2-bromo-1-(5-nitrofuran-2-yl)propan-1-one
Uniqueness
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one is unique due to the presence of both nitrofuran and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90251-72-2 |
|---|---|
Molecular Formula |
C13H8Br2N2O6 |
Molecular Weight |
448.02 g/mol |
IUPAC Name |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-2-1-3-8(6-7)16(19)20)12(15)13(18)9-4-5-10(23-9)17(21)22/h1-6,11-12H |
InChI Key |
ANNFOKZXNSBXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
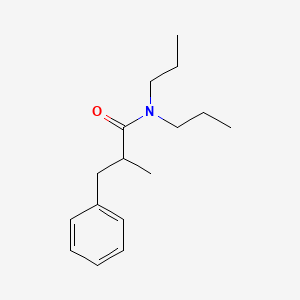
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
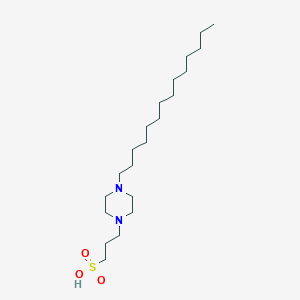
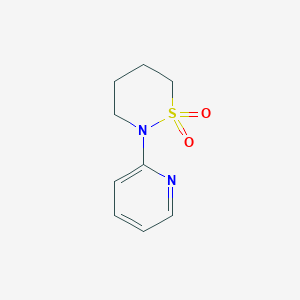
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
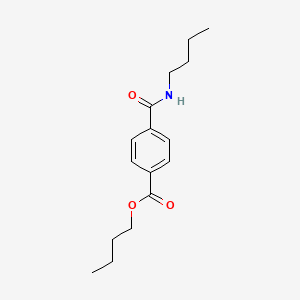
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
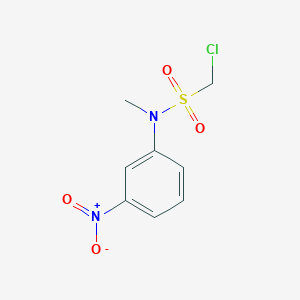
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}piperidine](/img/structure/B14365385.png)
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
